molecular formula C18H23N5O3S B2709821 1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034594-60-8

1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2709821
CAS RN: 2034594-60-8
M. Wt: 389.47
InChI Key: QUBBLRXJRDKLBE-UHFFFAOYSA-N
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Description

The compound “1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a phenethylsulfonyl group, an azetidine ring, a 1,2,3-triazole ring, and a pyrrolidin-2-one ring .


Molecular Structure Analysis

The molecular formula of this compound is C18H23N5O3S, and its molecular weight is 389.47. It contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings and the attached functional groups would have a significant impact on the compound’s chemical properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. The presence of multiple heterocycles and a sulfonyl group suggests that it might have good solubility in polar solvents .

Scientific Research Applications

Agricultural Chemistry

While not directly related, heterocyclic compounds often have applications in agriculture. Researchers could investigate its effects on plant growth, pests, or soil health.

Dzedulionytė, K., Voznikaitė, P., Bieliauskas, A., Malinauskienė, V., Sløk, F. A., & Šačkus, A. (2021). Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. Molbank, 2021(2), M1207. DOI: 10.3390/M1207

Baricitinib, with a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at N-2 position of the pyrazol skeleton, is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity. (BMC Chemistry, 2019, 13: 39. DOI: 10.1186/s13065-019-0639-y)

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of structural features found in many biologically active compounds .

properties

IUPAC Name

1-[[1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-18-7-4-9-21(18)11-16-12-23(20-19-16)17-13-22(14-17)27(25,26)10-8-15-5-2-1-3-6-15/h1-3,5-6,12,17H,4,7-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBBLRXJRDKLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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